molecular formula C10H15ClN4O2 B3028638 1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride CAS No. 252577-84-7

1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride

Cat. No.: B3028638
CAS No.: 252577-84-7
M. Wt: 258.70
InChI Key: VDOZJJDGKSQHJQ-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H14N4O2·HCl. It is a specialty product often used in proteomics research and other scientific studies. This compound is known for its unique structure, which includes a piperidine ring attached to a nitropyridine moiety, making it a valuable tool in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Formation of Piperidine Derivative: The nitropyridine is then reacted with piperidine to form the desired piperidine derivative. This step often requires a base such as sodium hydroxide to facilitate the reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The piperidine ring can be oxidized under specific conditions to form piperidinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate, solvents such as acetone.

Major Products Formed

    Reduction: 1-(5-Aminopyridin-2-yl)piperidin-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Piperidin-4-one derivatives.

Scientific Research Applications

1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Aminopyridin-2-yl)piperidin-4-amine: Similar structure but with an amino group instead of a nitro group.

    1-(5-Methylpyridin-2-yl)piperidin-4-amine: Contains a methyl group instead of a nitro group.

    1-(5-Chloropyridin-2-yl)piperidin-4-amine: Features a chloro group in place of the nitro group.

Uniqueness

1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications, distinguishing it from its analogs .

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c11-8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(15)16;/h1-2,7-8H,3-6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOZJJDGKSQHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252577-84-7
Record name 4-Piperidinamine, 1-(5-nitro-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252577-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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